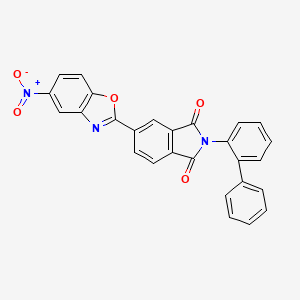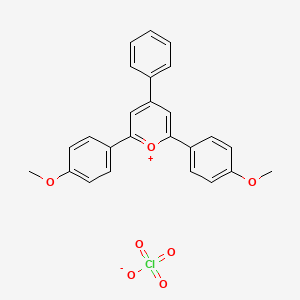
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as BNIPQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BNIPQ belongs to the class of isoindole-1,3(2H)-diones, which have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been tested in vitro and in vivo against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models.
Mechanism of Action
The mechanism of action of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in cancer metastasis. In addition, 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce the expression of p53, a tumor suppressor gene that is involved in the regulation of cell growth and division.
Advantages and Limitations for Lab Experiments
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions. However, there are some limitations to the use of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action. Understanding how 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione inhibits the activity of certain enzymes and signaling pathways could lead to the development of more effective cancer treatments. Another direction is to explore the potential of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione for the treatment of other diseases, such as inflammation and autoimmune disorders. Finally, the development of new synthetic methods for the production of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 2-(2-biphenylyl)acetic acid with 5-nitro-2-aminobenzoxazole in the presence of thionyl chloride and DMF. The resulting intermediate is then treated with phthalic anhydride to yield 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
properties
IUPAC Name |
5-(5-nitro-1,3-benzoxazol-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O5/c31-26-20-12-10-17(25-28-22-15-18(30(33)34)11-13-24(22)35-25)14-21(20)27(32)29(26)23-9-5-4-8-19(23)16-6-2-1-3-7-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSYYABDSPZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=C(O5)C=CC(=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-2-yl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)

![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)

![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide](/img/structure/B5219689.png)

![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
![4-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5219734.png)